
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide
Overview
Description
Melatonin,2-Bromo, also known as N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a derivative of melatonin. Melatonin is a hormone primarily produced by the pineal gland in the brain, which regulates sleep-wake cycles. The addition of a bromine atom at the second position of the indole ring in melatonin enhances its binding affinity and potency as an agonist at melatonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Melatonin,2-Bromo involves the direct bromination of melatonin. The process typically uses N-bromosuccinimide (NBS) as the brominating agent in anhydrous acetic acid at room temperature under a nitrogen atmosphere. The reaction is followed by flash chromatography to purify the product .
Industrial Production Methods: While specific industrial production methods for Melatonin,2-Bromo are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents.
Chemical Reactions Analysis
Types of Reactions: Melatonin,2-Bromo can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the indole ring.
Scientific Research Applications
Pharmacological Applications
Melatonin Receptor Agonism
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide is primarily recognized for its role as a potent agonist at melatonin receptors (MT1 and MT2). Its binding affinity is approximately ten times greater than that of melatonin itself, suggesting enhanced efficacy in regulating physiological processes related to sleep and circadian rhythms.
Sleep Disorders
Due to its melatonin receptor activity, this compound is being investigated for its potential to treat various sleep disorders, including insomnia and circadian rhythm disruptions. Studies indicate that it can effectively mimic melatonin's effects, thereby improving sleep quality and duration in both in vitro and in vivo models.
Antioxidant Properties
In addition to its role as a melatonin agonist, this compound exhibits antioxidant properties. This characteristic could be beneficial in protecting against oxidative stress-related conditions, further expanding its therapeutic potential.
Biochemical Research Applications
Biological Rhythm Modulation
Research has shown that this compound modulates biological rhythms through its interaction with melatonin receptors. It has been utilized in studies examining the mechanisms of circadian regulation and the physiological effects of melatonin derivatives on biological systems .
Chemical Synthesis Studies
The synthesis of this compound involves several key reactions that allow for precise control over the compound's structure. This makes it a valuable reagent in organic synthesis for studying substitution reactions and the development of novel compounds with enhanced biological activity .
Case Study: Sleep Regulation
A study conducted on animal models demonstrated that administration of this compound significantly improved sleep patterns compared to control groups. The results indicated alterations in sleep architecture, with increased total sleep time and reduced wakefulness during the night.
Case Study: Antioxidant Activity
In vitro assays have revealed that this compound exhibits notable antioxidant activity. It was tested against various oxidative stress markers, showing a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests potential applications in neuroprotection and age-related diseases .
Mechanism of Action
Melatonin,2-Bromo exerts its effects by binding to melatonin receptors, primarily melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2). These receptors are G protein-coupled receptors that regulate various physiological processes, including sleep-wake cycles, mood, and immune function. The binding of Melatonin,2-Bromo to these receptors enhances their activity, leading to increased drowsiness and regulation of circadian rhythms .
Comparison with Similar Compounds
Melatonin: The parent compound, which regulates sleep-wake cycles.
2-Iodomelatonin: Another halogenated derivative with similar enhanced binding affinity to melatonin receptors.
Bromobenzoylamide Derivatives: Compounds with bromine substitutions that exhibit anti-inflammatory and antioxidant properties
Uniqueness: Melatonin,2-Bromo is unique due to its specific bromine substitution at the second position of the indole ring, which significantly enhances its binding affinity and potency as a melatonin receptor agonist. This makes it a valuable compound for studying the physiological and pharmacological effects of melatonin derivatives .
Biological Activity
N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, also known as 2-Bromomelatonin, is a synthetic derivative of melatonin that exhibits significant biological activity, particularly as a melatonin receptor agonist. This compound has garnered attention in pharmacological research due to its potential applications in treating sleep disorders and regulating circadian rhythms.
- Chemical Formula : CHBrNO
- Molecular Weight : 311.17 g/mol
- CAS Number : 142959-59-9
The synthesis of this compound involves several steps that allow for precise control over the compound's structure and purity. The key reactions typically include bromination of the indole ring followed by acetamide formation, which can be optimized to enhance yield and reduce byproducts.
This compound primarily acts as an agonist at melatonin receptors (MT1 and MT2). Its binding affinity is reported to be significantly higher than that of melatonin itself, suggesting a potent influence on physiological processes regulated by these receptors:
- Melatonin Receptor Interaction : The compound demonstrates a binding affinity approximately ten times greater than melatonin, indicating its potential efficacy in modulating sleep-wake cycles and other circadian rhythms .
Sleep Regulation
The primary biological activity of this compound is its role in regulating sleep patterns. Research indicates that this compound can effectively mimic the natural hormone melatonin, thereby influencing various physiological functions related to sleep:
- Circadian Rhythm Modulation : By activating melatonin receptors, this compound helps synchronize biological rhythms, making it a candidate for treating conditions such as insomnia and jet lag.
Antioxidant Properties
In addition to its role as a melatonin agonist, this compound has been shown to exhibit antioxidant properties. This could contribute to its therapeutic potential in protecting against oxidative stress-related conditions .
Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Experiments conducted on isolated melatonin receptors revealed that the compound effectively enhances receptor activation, leading to increased downstream signaling associated with sleep regulation .
- Animal Models : In vivo studies demonstrated that administration of this compound improved sleep quality and duration in animal models, further supporting its potential use in clinical settings for sleep disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole-based compounds:
Compound Name | Melatonin Receptor Affinity | Key Activity |
---|---|---|
This compound | High | Potent melatonin receptor agonist |
Melatonin | Moderate | Natural hormone for sleep regulation |
2-Iodomelatonin | Very High | Stronger agonist than melatonin |
The presence of bromine in this compound enhances its activity at melatonin receptors compared to other similar compounds, making it an interesting subject for further pharmacological research .
Q & A
Q. Basic: What are the established synthetic routes for N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide, and how is purity confirmed?
Methodological Answer:
The compound is typically synthesized via alkylation or condensation reactions. For example, brominated indole derivatives are reacted with haloacetamides in polar aprotic solvents (e.g., DMF) using NaH as a base (35°C, 8h) . Post-reaction, the product is precipitated using ice-water, filtered, and purified via recrystallization (e.g., ethyl acetate/petroleum ether). Purity is confirmed by:
- 1H/13C-NMR : Assigns protons (e.g., δ 2.05 ppm for acetyl-CH3) and carbons (e.g., 170 ppm for carbonyl).
- HRMS : Validates molecular weight (C₁₃H₁₅BrN₂O₂, MW 311.17) with <2 ppm error .
- Melting Point : Consistency with literature values (e.g., 175–185°C) .
Q. Basic: How is the molecular structure of this compound characterized beyond NMR and HRMS?
Methodological Answer:
Single-Crystal X-ray Diffraction (SCXRD) is used for absolute conformation determination. SHELX programs (e.g., SHELXL for refinement) resolve bond lengths, angles, and stereochemistry . Key steps:
- Crystal growth via slow evaporation (e.g., ethanol/water).
- Data collection at low temperature (100K) to minimize thermal motion.
- Refinement with anisotropic displacement parameters for heavy atoms (Br) .
Q. Advanced: How does the bromo substituent at position 2 of the indole ring influence biological activity compared to iodo or chloro analogs?
Methodological Answer:
Halogen substitution alters electronic and steric properties, impacting receptor binding. For example:
- Bromo : Enhances π-stacking due to moderate electronegativity and van der Waals radius (1.85Å), improving anticancer activity (e.g., Bcl-2/Mcl-1 inhibition) .
- Iodo : Larger size (2.15Å) may hinder binding in sterically constrained pockets but improves radiolabeling potential .
- Comparative Assays : IC₅₀ values from kinase inhibition or apoptosis assays (e.g., 10j vs. 10m in ) quantify activity differences .
Q. Advanced: How can in silico tools like MetaSite address metabolic instability in derivatives of this compound?
Methodological Answer:
MetaSite predicts metabolic soft spots by simulating cytochrome P450 interactions:
Input : 3D structure (DFT-optimized) and P450 binding pocket models.
Output : Likely oxidation sites (e.g., indole C-6 or ethylacetamide chain) .
Design Modifications :
- Introduce electron-deficient groups (e.g., fluorophenyl) to reduce C-H bond lability.
- Replace metabolically labile methoxy with bulkier alkoxy groups.
- Validate with microsomal stability assays (e.g., human liver microsomes + NADPH) .
Q. Advanced: What strategies resolve contradictions in reported biological activity across structural analogs?
Methodological Answer:
Contradictions arise from assay variability or substituent effects. Mitigation strategies:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
- SAR Analysis : Correlate substituents (e.g., 4-chlorobenzoyl vs. naphthyl in ) with activity trends using multivariate regression .
- Crystallographic Data : Resolve binding mode discrepancies (e.g., indole vs. benzothiophene cores) via co-crystal structures .
Q. Advanced: How can structural derivatives improve pharmacokinetics without compromising target affinity?
Methodological Answer:
Case Study from :
- Problem : Rapid microsomal metabolism of the ethylacetamide chain.
- Solution : Replace phenethyl with fluorophenyl or pyridinyl groups to:
- Reduce CYP3A4-mediated oxidation.
- Maintain COX-2 selectivity (IC₅₀ < 10 nM via fluorinated analogs).
- Validation :
Properties
IUPAC Name |
N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-8(17)15-6-5-10-11-7-9(18-2)3-4-12(11)16-13(10)14/h3-4,7,16H,5-6H2,1-2H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHLXIXCQDGUCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162239 | |
Record name | 2-Bromomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142959-59-9 | |
Record name | 2-Bromomelatonin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142959599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromomelatonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60162239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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